Neopentylbenzene
Overview
Description
Neopentylbenzene is a derivative of benzene where a neopentyl group, which is a highly branched alkyl group, is attached to the benzene ring. This structural modification imparts unique reactivity patterns that differ from those of benzene itself due to the steric hindrance and electronic effects introduced by the neopentyl group.
Synthesis Analysis
The synthesis of neopentylbenzene derivatives can involve various strategies, including the use of neopentyl arenesulfonates as intermediates. In one study, neopentyl arenesulfonates were successfully reacted with methyl and primary alkylmagnesium bromides in the presence of a nickel catalyst and dppeNiCl(2) to produce alkylarenes . This method demonstrates the potential of using alkyloxysulfonyl groups as alternatives to more traditional leaving groups like halides and triflates in the synthesis of neopentylbenzene derivatives.
Molecular Structure Analysis
The molecular structure of neopentylbenzene is characterized by the presence of the neopentyl group attached to the aromatic benzene ring. The steric bulk of the neopentyl group can influence the reactivity and orientation of substituents on the benzene ring during chemical reactions.
Chemical Reactions Analysis
Neopentylbenzene and its derivatives undergo various chemical reactions, including nitration. An unusual product was observed during the nitration of 2,3,4-trimethylneopentylbenzene, where the neopentyl group isomerized, resulting in a nitro-olefin as one of the main products . This outcome suggests the involvement of a carbonium ion species in the side-chain substitution of arenes, which is indicative of the heterolytic mechanism of reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of neopentylbenzene derivatives are influenced by the neopentyl group. The steric hindrance it introduces can affect the boiling point, solubility, and stability of the compound. The electronic effects of the neopentyl group can also impact the acidity of protons on the benzene ring and the reactivity towards electrophilic aromatic substitution reactions. However, specific physical and chemical property data for neopentylbenzene are not provided in the given papers .
Scientific Research Applications
Synthesis Process: Research on neopentylbenzene has explored its synthesis process using benzyl alcohol and benzyl chloride, aiming for a feasible commercial scale production with a yield of 30.1% (Dai Wen et al., 2012).
Thermodynamic Properties: The temperature dependence of heat capacity and thermodynamic properties of neopentylbenzene has been measured, providing valuable information for its use in various applications (N. N. Smirnova et al., 2012).
Restricted Rotation: Studies have been conducted on neopentylbenzene derivatives, observing restricted rotation in certain compounds and deriving thermodynamic and Arrhenius parameters for this phenomenon (A. Reuvers et al., 1971).
Internal Rotation Barriers: Investigation into neopentylbenzenes substituted on the benzyl group has estimated barriers to internal rotation, contributing to understanding the molecular dynamics of such compounds (S. Andersson & T. Drakenberg, 1983).
Aromatic Sulfonation: Research has been conducted on the sulfonation of neopentylbenzene, providing insights into the reactivity of this compound and its derivatives (C. Ris et al., 1973).
Safety And Hazards
Neopentylbenzene is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of contact with skin or eyes, it should be washed off immediately with soap and plenty of water . In case of ingestion or inhalation, medical attention should be sought .
properties
IUPAC Name |
2,2-dimethylpropylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGXJKVMUHXVHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143460 | |
Record name | Benzene, (2,2-dimethylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neopentylbenzene | |
CAS RN |
1007-26-7 | |
Record name | Benzene, (2,2-dimethylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (2,2-dimethylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-(Dimethylpropyl)-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2,2-DIMETHYLPROPYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MHD03E509 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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